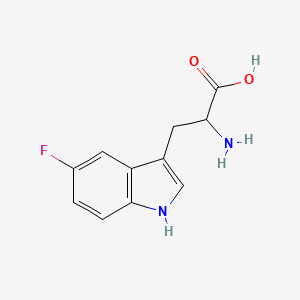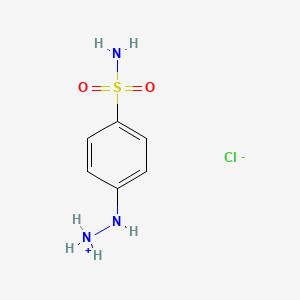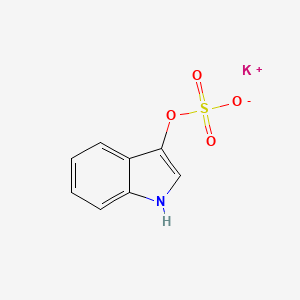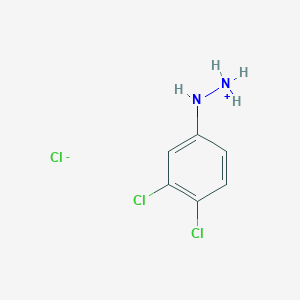![molecular formula C32H18N8 B7722388 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B7722388.png)
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene, also known as phthalocyanine, is a large, aromatic macrocyclic compound. It is composed of four isoindole units linked by nitrogen atoms, forming a highly conjugated system. Phthalocyanines are known for their intense blue-green color and are widely used as dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalocyanines can be synthesized through several methods, including the cyclotetramerization of phthalonitrile or phthalic anhydride with a metal salt under high-temperature conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as ammonium molybdate, at temperatures ranging from 180°C to 250°C .
Industrial Production Methods
In industrial settings, phthalocyanines are produced using a similar cyclotetramerization process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through recrystallization or sublimation to obtain high-purity phthalocyanine .
Chemical Reactions Analysis
Types of Reactions
Phthalocyanines undergo various chemical reactions, including:
Oxidation: Phthalocyanines can be oxidized to form phthalocyanine dications.
Reduction: Reduction of phthalocyanines leads to the formation of phthalocyanine anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and can be carried out under mild conditions.
Major Products
The major products formed from these reactions include phthalocyanine derivatives with different functional groups, such as halogens, alkyl groups, and nitro groups .
Scientific Research Applications
Phthalocyanines have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various organic reactions due to their stable and highly conjugated structure.
Biology: Employed in photodynamic therapy for cancer treatment, where they generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: Widely used as dyes and pigments in the textile and printing industries.
Mechanism of Action
Phthalocyanines exert their effects through various mechanisms, depending on their application. In photodynamic therapy, phthalocyanines absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that induce cell death. In catalysis, phthalocyanines facilitate the transfer of electrons, promoting the desired chemical reactions .
Comparison with Similar Compounds
Phthalocyanines are similar to other macrocyclic compounds, such as porphyrins and chlorins. phthalocyanines are unique due to their intense blue-green color, high thermal stability, and strong absorption in the visible region of the electromagnetic spectrum. Similar compounds include:
Porphyrins: Macrocyclic compounds with a similar structure but containing four pyrrole units.
Chlorins: Reduced porphyrins with one or more saturated pyrrole rings.
Properties
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27290-25-1 |
Source


|
| Details | Compound: 29H,31H-Phthalocyanine, homopolymer | |
| Record name | 29H,31H-Phthalocyanine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-93-6 |
Source


|
| Record name | Phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7722305.png)

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7722316.png)








![1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7722394.png)


